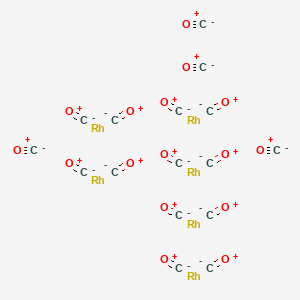
N-エチルグアニジン硫酸塩
説明
N-Ethylguanidine sulfate is an organic compound with the molecular formula C6H20N6O4S. It is a derivative of guanidine, where an ethyl group is attached to the nitrogen atom. This compound is commonly used in chemical synthesis and thermal analysis studies .
科学的研究の応用
化学合成
N-エチルグアニジン硫酸塩: は、反応剤としての役割を果たすため、さまざまな化学合成プロセスで使用されます。 特に、3-エチル-6-メチルイソシトシンの合成に使用されます。これは、潜在的な生物学的活性を持つ医薬品化学で注目されている化合物です .
熱分析研究
この化合物は、熱分析研究において貴重です。これは、材料の熱安定性と分解パターンを理解するために不可欠です。 このような研究は、特定の熱特性を持つ材料の開発に役立ちます .
有機化合物の分類
未分類の有機化合物として、N-エチルグアニジン硫酸塩は、有機化学のより広範な理解に貢献しています。 これは、同様の化合物の分類と挙動の理解に役立ちます .
溶解度研究
N-エチルグアニジン硫酸塩の水への溶解度は、溶解度研究の興味深い対象となります。 これらの研究は、製剤開発やさまざまな化学プロセスの開発に不可欠です .
反応性プロファイリング
N-エチルグアニジン硫酸塩と他の化学物質との反応性を理解することは、安全性とさらなる化学反応における使用のために不可欠です。 このプロファイリングは、新しい反応や化合物の発見につながる可能性があります .
吸湿性研究
吸湿性のため、N-エチルグアニジン硫酸塩は、水分吸収とそのさまざまな物質への影響を研究するために使用されます。 これは、特に材料科学の分野で関連しています .
作用機序
Target of Action
N-Ethylguanidine sulfate, also known as Ethylguanidinium sulphate (2:1), primarily targets acetylcholine receptors in the nervous system. These receptors play a crucial role in the transmission of nerve impulses by binding acetylcholine, a neurotransmitter responsible for muscle contraction and other physiological functions .
Mode of Action
N-Ethylguanidine sulfate interacts with acetylcholine receptors by mimicking the action of acetylcholine. This interaction leads to the activation of these receptors, resulting in the opening of ion channels and subsequent depolarization of the neuronal membrane. This depolarization facilitates the transmission of nerve impulses, enhancing neuromuscular communication .
Biochemical Pathways
The action of N-Ethylguanidine sulfate affects the cholinergic pathway, which is responsible for the synthesis, release, and degradation of acetylcholine. By activating acetylcholine receptors, N-Ethylguanidine sulfate enhances the cholinergic signaling pathway, leading to increased muscle contraction and improved neuromuscular function .
Pharmacokinetics
N-Ethylguanidine sulfate exhibits rapid absorption and distribution within the body. It is not significantly metabolized, which contributes to its prolonged action. The compound is primarily excreted unchanged in the urine. Its bioavailability is high due to its efficient absorption and minimal first-pass metabolism .
Result of Action
The molecular and cellular effects of N-Ethylguanidine sulfate include enhanced neuromuscular transmission and increased muscle strength. By activating acetylcholine receptors, the compound facilitates the release of acetylcholine, leading to improved muscle contraction and reduced symptoms of muscle weakness .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the action, efficacy, and stability of N-Ethylguanidine sulfate. The compound is stable under physiological conditions but may degrade in extreme pH or temperature conditions. The presence of competing ions can also affect its binding to acetylcholine receptors, potentially altering its efficacy .
: DrugBank
生化学分析
Biochemical Properties
N-Ethylguanidine sulfate acts as a nucleophile, enabling the formation of new covalent bonds with electrophiles . Additionally, it functions as a catalyst in organic synthesis, actively promoting the creation of new molecular bonds . Furthermore, it serves as a ligand in coordination chemistry, enhancing its application in different research fields . Notably, N-Ethylguanidine sulfate is highly valued for its role in preparing thiols, amines, and other compounds .
Molecular Mechanism
It is known to form covalent bonds and facilitate new molecular connections, which could potentially influence gene expression and enzyme activity
Metabolic Pathways
It is known to interact with various enzymes and cofactors in its role as a reagent in scientific research
準備方法
Synthetic Routes and Reaction Conditions
N-Ethylguanidine sulfate can be synthesized by reacting ethylamine with cyanamide, followed by the addition of sulfuric acid. The reaction proceeds as follows:
- Ethylamine reacts with cyanamide to form N-ethylguanidine.
- The resulting N-ethylguanidine is then treated with sulfuric acid to yield N-ethylguanidine sulfate.
The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of N-ethylguanidine sulfate involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
化学反応の分析
Types of Reactions
N-Ethylguanidine sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
特性
IUPAC Name |
carbamimidoyl(ethyl)azanium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H9N3.H2O4S/c2*1-2-6-3(4)5;1-5(2,3)4/h2*2H2,1H3,(H4,4,5,6);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQVDMIAGTYDFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH2+]C(=N)N.CC[NH2+]C(=N)N.[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
503-69-5 (Parent) | |
| Record name | Ethylguanidinium sulphate (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
272.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3482-86-8 | |
| Record name | Ethylguanidinium sulphate (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylguanidinium sulphate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[Bis(methylthio)methylene]glycine methyl ester](/img/structure/B1588558.png)













